molecular formula C16H22N2O B5419608 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide

1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide

Cat. No. B5419608
M. Wt: 258.36 g/mol
InChI Key: KDGLIFYWNVTAJP-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide, also known as MPP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPP is a piperidinecarboxamide derivative that has been shown to have significant biological activity, making it a promising candidate for further research in the field of pharmacology.

Mechanism of Action

The mechanism of action of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Studies have shown that this compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in the body. Studies have demonstrated that this compound can increase the levels of antioxidant enzymes in the body, which can help to protect against oxidative stress. Additionally, this compound has been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been extensively studied, which means that there is a wealth of information available on its properties and potential uses. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments that specifically target its effects.

Future Directions

There are a number of potential future directions for research on 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research could be conducted to better understand the mechanism of action of this compound, which could help to identify new potential uses for the compound. Finally, research could be conducted to investigate the potential use of this compound in combination with other drugs or therapies, in order to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide involves the reaction of 2-methyl-3-phenylacrylonitrile with piperidine in the presence of a palladium catalyst. The resulting product is then hydrolyzed to form the final compound, this compound.

Scientific Research Applications

1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a neuroprotective agent. Studies have shown that this compound has the ability to protect neurons from damage caused by oxidative stress, which is a common factor in many neurodegenerative diseases.

properties

IUPAC Name

1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-13(11-14-5-3-2-4-6-14)12-18-9-7-15(8-10-18)16(17)19/h2-6,11,15H,7-10,12H2,1H3,(H2,17,19)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGLIFYWNVTAJP-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)CN2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CN2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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